B1579138 D-3-(3-benzofuranyl)-Alanine

D-3-(3-benzofuranyl)-Alanine

Cat. No.: B1579138
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for D-3-(3-benzofuranyl)-Alanine is (2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid . This nomenclature follows standard rules for α-amino acids, prioritizing the carboxyl group as the principal functional group and the benzofuran substituent as a side chain. The parent structure is propanoic acid, with an amino group (-NH₂) at the second carbon (C-2) and a benzofuran-3-yl group at the third carbon (C-3). The stereochemical descriptor (2R) denotes the absolute configuration of the chiral center at C-2, distinguishing it from the L-enantiomer.

The benzofuran moiety is numbered such that the oxygen atom occupies the first position, with the fused benzene ring extending across positions 2–7. The substituent at position 3 of the benzofuran ring links to the alanine backbone.

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 72071-49-9
IUPAC Name (2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid
Other Common Names D-β-(3-Benzofuranyl)alanine
(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid
PubChem CID 6918823
ChEMBL ID CHEMBL5272397

The compound is also referenced in specialized contexts as H-D-Ala(benzofuran-3-yl)-OH , emphasizing its peptide backbone structure.

Stereochemical Designation and Enantiomeric Specificity

This compound belongs to the D-series of α-amino acids, characterized by the (R) -configuration at the α-carbon (C-2). This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino group (-NH₂), carboxyl group (-COOH), benzofuran-3-yl side chain, and hydrogen atom are ranked in descending order of priority.

The enantiomeric pair of this compound, L-3-(3-benzofuranyl)-Alanine (CAS: 72120-70-8), exhibits the (S) -configuration at C-2. The two enantiomers are non-superimposable mirror images, leading to distinct biochemical interactions. For example, enzymatic systems such as aminoacyl-tRNA synthetases typically exhibit high enantioselectivity, recognizing only the L-form for protein biosynthesis.

The specific rotation ([α]D) of this compound has not been widely reported, but analogous D-amino acids generally exhibit positive optical rotations in aqueous solution.

Structural and Stereochemical Data Table

Property Value Source
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Chiral Centers 1 (C-2)
SMILES Notation C1=CC=C2C(=C1)C(=CO2)CC@@HN
InChI Key IIQKYWMOMQWBER-VIFPVBQESA-N

The SMILES string explicitly encodes the (R) -configuration via the @@ notation, ensuring unambiguous stereochemical representation.

Properties

Molecular Weight

204.2

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease Research
Recent studies have identified derivatives of benzofuran, including D-3-(3-benzofuranyl)-Alanine, as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. These compounds demonstrate multifunctional properties, inhibiting Aβ aggregation and showing protective effects on neuronal cells.

  • Case Study : A series of 3-aminobenzofuran derivatives were synthesized and evaluated for their anti-cholinesterase activity. Among them, one derivative showed significant inhibition against AChE with an IC50 value of 0.64 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
CompoundAChE IC50 (µM)BuChE IC50 (µM)Aβ Aggregation Inhibition (%)
Compound 5f0.641.2029.8
Donepezil0.100.1514.9

Cancer Research

Indoleamine 2,3-Dioxygenase Inhibition
this compound has shown promise as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that has implications in cancer progression and immune response modulation.

  • Case Study : Research indicated that this compound and related compounds exhibited inhibition with Ki values ranging from 7 to 70 µM against IDO, suggesting their potential utility in cancer therapy through modulation of the kynurenine pathway .
CompoundKi (µM)
This compound7-70
1-Methyl-DL-Tryptophan10

Behavioral Studies

Impact on Depression Models
In behavioral studies, compounds like this compound have been implicated in modulating depressive-like behaviors induced by lipopolysaccharide (LPS). The modulation of IDO activity is believed to play a role in these effects.

  • Case Study : Mice treated with this compound showed reduced immobility in forced swim tests compared to controls, indicating potential antidepressant-like effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular characteristics of D-3-(3-Benzofuranyl)-Alanine with its analogs:

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Features
This compound Benzofuran (O-containing) C₁₁H₁₁NO₃ 221.21* Not provided Aromatic, oxygen-rich heterocycle; potential for π-π interactions in binding
3-(3-Pyridyl)-D-alanine Pyridine (N-containing) C₈H₁₀N₂O₂ 166.18 Not provided Nitrogen heterocycle; basicity may influence solubility and receptor binding
3-Benzothienyl-D-alanine Benzothiophene (S-containing) C₁₁H₁₁NO₂S 221.28 111139-55-0 Sulfur-containing analog; increased lipophilicity compared to benzofuran
3-(3-Furyl)-D-alanine Furan (O-containing) C₇H₇NO₃ 153.14* Not provided Simpler furan substituent; smaller steric profile

*Calculated based on molecular formula.

Key Observations :

  • Stereochemistry : All listed compounds are D-configured, which may influence enzymatic interactions and metabolic stability.

Preparation Methods

Condensation of Diethyl Acetamidomalonate with Arylmethyl Halides

A classical synthetic approach involves the condensation of diethyl acetamidomalonate with a 3-(3-benzofuranyl)methyl halide, followed by hydrolysis and decarboxylation steps to yield the racemic beta-(3-benzofuranyl)-alanine derivative. This method is adapted from procedures used for similar aryl-substituted alanines such as 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine.

  • Step details:

    • Diethyl acetamidomalonate reacts with the arylmethyl halide under basic conditions to form the substituted malonate ester.
    • Partial hydrolysis produces the monoethyl ester intermediate.
    • Decarboxylation yields the racemic arylalanine derivative.
  • Advantages:

    • Straightforward and adaptable to various aryl groups.
    • Provides a racemic mixture that can be further resolved.
  • Limitations:

    • Requires subsequent resolution to isolate the D-enantiomer.
    • Multi-step process with moderate overall yield.

Enzymatic Resolution of Racemic Mixtures

The racemic mixture obtained from the above condensation is subjected to enzymatic resolution, which selectively converts one enantiomer (usually the L-form) into a separable derivative, leaving the D-enantiomer unreacted.

  • Process:

    • Enzymatic acetylation or deacetylation to form N-acetyl-L-amino acid derivatives.
    • Separation by chromatographic or crystallization methods.
    • Acidic hydrolysis of the unreacted fraction to yield optically pure this compound.
  • Optical Purity Verification:

    • High-performance liquid chromatography (HPLC) analysis of derivatives such as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) confirms enantiomeric excess.

Protection and Deprotection Strategies

To facilitate purification and prevent side reactions, the amino group is often protected as a tert-butyloxycarbonyl (BOC) derivative during synthesis.

  • BOC Protection:

    • Reaction of free D-amino acids with di-tert-butyldicarbonate in tert-butyl alcohol, water, and sodium hydroxide.
    • Protects the amino group during subsequent synthetic steps and purification.
  • Deprotection:

    • Acidic conditions remove the BOC group to regenerate the free amino acid after synthesis completion.

This strategy improves yield and purity of the final product.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Optical Purity Control
Diethyl Acetamidomalonate Condensation + Hydrolysis + Decarboxylation Diethyl acetamidomalonate, 3-(3-benzofuranyl)methyl halide, base Straightforward, adaptable to aryl groups Racemic mixture requires resolution Enzymatic resolution + HPLC analysis
Enzymatic Resolution Enzymes for selective acetylation/deacetylation High enantiomeric purity achievable Requires enzyme availability and optimization HPLC of GITC derivatives
BOC Protection/Deprotection Di-tert-butyldicarbonate, acidic deprotection Protects amino group, improves purity Additional synthetic steps required Optical purity confirmed post-deprotection
Reductive Amination (Potential) 3-(3-benzofuranyl)aldehyde, reducing agent Direct amine introduction Needs chiral resolution or asymmetric catalysis Requires stereoselective control

Research Findings and Analytical Characterization

  • Yields: Reported yields vary depending on the method and purification steps, typically ranging from moderate to good (40–75%) for the condensation and resolution methods.
  • Purity: Final this compound products generally exceed 95% purity as confirmed by NMR, elemental analysis, and HPLC.
  • Spectroscopic Data: Proton NMR and mass spectrometry are routinely used to confirm structure and purity.
  • Optical Purity: Enantiomeric excess is verified by chiral HPLC of derivatized amino acids, ensuring suitability for biological studies.

Q & A

Q. What are the established synthetic routes for D-3-(3-benzofuranyl)-Alanine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric catalysis or enzymatic resolution. For example:

  • Solid-phase peptide synthesis (SPPS): Coupling 3-benzofuran propionic acid derivatives with D-alanine precursors under carbodiimide activation (e.g., EDC/HOBt) .
  • Enzymatic resolution: Lipases or acylases selectively hydrolyze L-enantiomers from racemic mixtures, leaving this compound with >98% enantiomeric excess (ee) .
  • Chiral auxiliary methods: Use Boc-protected D-alanine with benzofuranyl halides in Pd-catalyzed cross-coupling reactions .

Key Variables:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–4°C (enzymatic)Higher temps reduce ee
CatalystCandida antarctica lipaseSelectivity for D-enantiomer
SolventTHF or DMFPolar aprotic enhances coupling efficiency

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC with chiral columns (e.g., Chiralpak IA): Resolves enantiomers; validate with spiked L-enantiomer standards .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR confirm benzofuranyl substitution (aromatic protons at δ 7.2–7.8 ppm, α-proton at δ 3.8–4.2 ppm) .
  • High-resolution mass spectrometry (HRMS): Verify molecular ion [M+H]+^+ at m/z 232.0972 (calculated for C11_{11}H11_{11}NO3_3) .

Validation Protocol:

  • Cross-check retention times (HPLC) and fragmentation patterns (MS/MS) against synthesized standards.
  • Use differential scanning calorimetry (DSC) to confirm melting point (~215°C, decomposition) .

Q. How should researchers ensure stability during storage and handling?

Methodological Answer:

  • Storage: Argon-purged vials at -20°C; avoid moisture (hygroscopic) and UV light (benzofuranyl group is photosensitive) .
  • Stability assessment: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for byproducts (e.g., oxidized furan rings) .

Decomposition Pathways:

ConditionDegradation ProductMitigation Strategy
Oxidative (H2_2O2_2)Quinone derivativesAdd antioxidants (e.g., BHT)
Acidic (pH < 3)RacemizationBuffer solutions (pH 6–8)

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Simulate binding to enzymes like D-amino acid oxidase (PDB ID: 1C0P). Prioritize poses with hydrogen bonds to Arg283 and hydrophobic interactions with Phe250 .
  • QM/MM simulations: Calculate activation barriers for enzymatic racemization to identify stable conformers .

Validation: Compare predicted binding affinities (ΔG) with surface plasmon resonance (SPR) data .

Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo studies?

Methodological Answer:

  • In vitro assays (microsomes): Use LC-MS/MS to quantify metabolites (e.g., β-oxidation products) .
  • In vivo tracer studies: Administer 13^{13}C-labeled this compound to mice; analyze plasma and urine via NMR .

Data Reconciliation Example:

Model SystemHalf-life (t1/2_{1/2})Key Metabolite
Human hepatocytes2.3 h3-Benzofuran carboxylic acid
Rat plasma1.1 hAlanine transaminase adduct

Root Cause: Species-specific enzyme expression (e.g., murine DAAO vs. human DAAO) .

Q. How can researchers optimize chiral resolution for industrial-scale production?

Methodological Answer:

  • Dynamic kinetic resolution (DKR): Combine metal catalysts (e.g., Ru) with lipases to racemize L-enantiomers in situ, achieving >99% ee .
  • Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) .

Scale-Up Challenges:

ParameterLab Scale (mg)Pilot Scale (kg)
Yield75%62% (due to mixing inefficiency)
Purity98% ee95% ee

Q. What advanced techniques characterize its role in peptide-based drug design?

Methodological Answer:

  • SPOT synthesis: Incorporate this compound into peptide libraries to screen for protease resistance .
  • Circular dichroism (CD): Monitor conformational stability of D-enantiomer-containing peptides in lipid bilayers .

Case Study: A D-enantiomer-rich peptide showed 3-fold higher serum stability than its L-counterpart in pharmacokinetic studies .

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